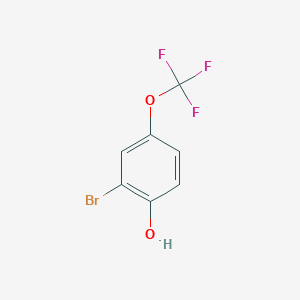

2-Bromo-4-(trifluoromethoxy)phenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSCBQZMCFSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616115 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-13-4 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-4-(trifluoromethoxy)phenol" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of 2-Bromo-4-(trifluoromethoxy)phenol, a key intermediate in various fields of chemical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications, with a focus on data presentation and experimental context.

Physicochemical Properties

This compound is a substituted phenol derivative with the molecular formula C₇H₄BrF₃O₂.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique electronic and steric properties that are valuable in organic synthesis. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| CAS Number | 200956-13-4 | [1] |

| Appearance | Not explicitly available; likely a solid or oil | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic Characteristics

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the bromine and trifluoromethoxy substituents.[1] The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.[1]

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts.

-

¹⁹F NMR: Fluorine NMR is a key technique for confirming the presence of the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms.[1] The chemical shift of this signal provides insight into the electronic environment of the -OCF₃ group.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-O stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-F stretches: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.[1]

-

C-Br stretch: A weaker band at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[1]

-

Aromatic C-H and C=C stretches: Signals in their respective typical regions.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments, aiding in structural confirmation.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The diagram below illustrates a potential synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

-

Dissolution: Dissolve 4-(trifluoromethoxy)phenol in a suitable inert solvent, such as dichloromethane or acetic acid, in a reaction vessel.

-

Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine (Br₂), either neat or dissolved in the same solvent, to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a reducing agent, such as aqueous sodium thiosulfate, to remove any excess bromine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the bromine substituent.

Key Reactions

-

Reactions of the Phenolic -OH Group:

-

Etherification: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide to form an ether. This modifies the compound's solubility and electronic properties.[1]

-

Esterification: Reaction with an acyl chloride or carboxylic anhydride yields an ester, which can be useful for creating prodrugs or modifying biological activity.[1]

-

-

Reactions involving the Bromine Atom:

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, a reaction activated by the electron-withdrawing trifluoromethoxy group.[1]

-

Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This is a powerful method for building molecular complexity.

-

-

Reactions of the Aromatic Ring:

-

Further Electrophilic Substitution: The existing substituents will direct any further electrophilic attack on the aromatic ring. The strong activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

-

The diagram below illustrates the key reactive sites and potential transformations.

Caption: Reactivity map of this compound.

Biological Activity and Applications

The structural motifs present in this compound make it a valuable building block in medicinal chemistry and agrochemical research.

-

Drug Discovery: The trifluoromethoxy group is often incorporated into potential drug molecules to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability (due to increased lipophilicity).[1] The bromine atom serves as a handle for further synthetic modifications to explore structure-activity relationships (SAR).[1]

-

Enzyme Inhibition: Phenolic compounds are known to interact with a variety of biological targets. The specific substitution pattern of this molecule could lead to selective inhibition of certain enzymes.[1]

-

Agrochemicals: Similar halogenated and fluorinated phenols are used as intermediates in the synthesis of herbicides and fungicides.

-

Material Science: The unique electronic properties of this compound could make it a precursor for specialty polymers and other high-performance materials.[1]

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care.

-

Hazard Classification: It is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[2][3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[2][3][4]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands thoroughly after handling.[2]

-

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][4] Store locked up.[3][4]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)phenol is a halogenated and ether-linked phenolic compound of interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethoxy group, and a phenolic hydroxyl moiety on an aromatic scaffold imparts a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are critical in the optimization of drug candidates. A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a logical workflow for its characterization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 200956-13-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][2][3] |

| Molecular Weight | 257.00 g/mol | [1][2] |

| Storage Conditions | Sealed in a dry, room temperature environment. For longer-term storage, -20°C is recommended. | [2][6] |

Note: Experimental values for melting point, boiling point, pKa, and logP are not consistently reported in publicly available literature. The protocols outlined below provide methodologies for their experimental determination.

Experimental Protocols

The following sections detail established methodologies for determining the key physicochemical properties of phenolic compounds like this compound.

Determination of pKa by UV-Vis Spectrophotometry

The acidity constant (pKa) of a phenolic compound can be accurately determined using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms.[7][8][9][10][11]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol or a methanol-water mixture.[12]

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 11).[7]

-

Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

-

Create a set of test solutions by diluting an aliquot of the stock solution into each of the buffer solutions, as well as the acidic and basic solutions, ensuring the final concentration of the phenol is constant across all samples.[12]

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the HA and A⁻ forms is maximal.

-

Using the absorbance values at this wavelength for the buffered solutions, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A_basic - A_buffer) / (A_buffer - A_acidic)) where:

-

A_basic is the absorbance of the deprotonated form.

-

A_buffer is the absorbance in a given buffer.

-

A_acidic is the absorbance of the protonated form.

-

-

A plot of pH versus log[(A_buffer - A_acidic) / (A_basic - A_buffer)] will yield a straight line with the pKa being the pH at which the log term is zero.[8]

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct determination.[13][14][15][16][17]

Methodology:

-

Phase Preparation:

-

Partitioning:

-

Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).[14]

-

Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Seal the vessel and shake it for a sufficient time to allow for equilibrium to be reached (this can range from minutes to several hours).[16]

-

Centrifuge the mixture to ensure complete separation of the two phases.[16]

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[16]

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.[18]

-

Determination of logP by HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated alternative for estimating logP.[13][19][20][21] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

System Setup:

-

Use a reversed-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Select a set of standard compounds with well-established logP values that span a range encompassing the expected logP of the test compound.

-

Inject each standard and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

-

Sample Analysis:

-

Inject a solution of this compound under the same chromatographic conditions.

-

Determine its retention time and calculate its log(k').

-

-

logP Estimation:

-

Using the calibration curve, determine the logP of this compound from its measured log(k').

-

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Conclusion

While comprehensive experimental data for this compound remains to be fully elucidated in public literature, this guide provides the necessary framework for its characterization. The detailed protocols for determining pKa and logP offer robust methods for researchers to generate these critical parameters. The trifluoromethoxy and bromo substituents are expected to significantly influence the acidity, lipophilicity, and metabolic stability of the phenol core, making this compound a region of interest for structure-activity relationship studies in drug development. The systematic application of the described workflows will enable a deeper understanding of this compound's potential and facilitate its application in the synthesis of next-generation therapeutics.

References

- 1. This compound | 200956-13-4 | Benchchem [benchchem.com]

- 2. 200956-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 200956-13-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. web.pdx.edu [web.pdx.edu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethoxy)phenol, a halogenated phenol derivative of interest in chemical synthesis and research. This document consolidates available data on its chemical identity, structural characteristics, and key physicochemical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines a proposed synthetic pathway and discusses its potential chemical reactivity and biological significance based on the analysis of its structural motifs and data from related compounds. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrams.

Chemical Identity and Structure

This compound is a substituted aromatic compound featuring a phenol backbone. The aromatic ring is substituted with a bromine atom at the ortho-position and a trifluoromethoxy group at the para-position relative to the hydroxyl group. The presence of the electron-withdrawing bromine and trifluoromethoxy groups significantly influences the molecule's electronic properties, acidity, and reactivity.

Chemical Structure:

Figure 1: Chemical Structure of this compound

The key chemical identifiers and properties for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 200956-13-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][2][4][5] |

| Molecular Weight | 257.00 g/mol | [1][2] |

| InChI Key | YHSCBQZMCFSTGL-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD07778431 | [2][4][5] |

| SMILES Code | OC1=CC=C(OC(F)(F)F)C=C1Br | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 4-(trifluoromethoxy)phenol.

Materials:

-

4-(trifluoromethoxy)phenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 1 equivalent of 4-(trifluoromethoxy)phenol in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath.

-

Bromination: Dissolve 1 equivalent of bromine in a small amount of dichloromethane and transfer it to a dropping funnel. Add the bromine solution dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over a period of time, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Diagram 1: Proposed synthetic workflow for this compound.

Chemical Reactivity and Properties

The chemical behavior of this compound is dictated by its three key functional groups: the phenolic hydroxyl group, the bromine atom, and the trifluoromethoxy group.

-

Acidity: The electron-withdrawing nature of both the ortho-bromo and para-trifluoromethoxy substituents increases the acidity of the phenolic proton compared to phenol itself.[1]

-

Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles. The electron-withdrawing trifluoromethoxy group can activate the ring towards nucleophilic aromatic substitution.[1]

-

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type derivatives under appropriate reaction conditions.[1]

-

Spectroscopy: In spectroscopic analysis, the molecule is expected to exhibit characteristic signals. Fourier Transform Raman (FT-Raman) spectroscopy would show vibrations from the substituted benzene ring, the hydroxyl group, and the trifluoromethoxy group.[1] Ultraviolet-Visible (UV-Vis) spectroscopy is characterized by the chromophore of the substituted benzene ring, with the substituents acting as auxochromes influencing the absorption maxima.[1]

Diagram 2: Potential chemical reactivity of this compound.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are not widely published, its structural features suggest potential for bioactivity. It is primarily considered a useful research compound and a building block for the synthesis of more complex molecules.[1]

-

Enzyme Inhibition: The structure, featuring a halogen and a trifluoromethoxy group on a phenolic ring, suggests potential for interaction with and inhibition of specific enzymes.[1] The lipophilicity imparted by the trifluoromethoxy group can be a key factor in its interaction with biological targets.[1]

-

Structure-Activity Relationships (SAR): The positions of the bromine and trifluoromethoxy groups are critical to its molecular properties and potential function. The ortho-bromo and para-trifluoromethoxy arrangement influences its acidity and electronic distribution, which are key determinants of biological activity.[1]

-

Antimicrobial Potential: Phenolic compounds are known for their antimicrobial properties, and halogenation can often enhance this activity. Therefore, it is plausible that this compound could exhibit antimicrobial effects, though this would require experimental verification.

Conclusion

This compound is a halogenated phenol with potential applications in organic synthesis and as a research chemical. This guide has provided a summary of its known properties and a proposed framework for its synthesis and potential reactivity. Further experimental investigation is necessary to fully characterize its physicochemical properties, synthetic accessibility, and biological activity. This document serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound.

References

- 1. This compound | 200956-13-4 | Benchchem [benchchem.com]

- 2. 200956-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 200956-13-4 | this compound | Boroncore [boroncore.com]

- 6. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

synthesis of 2-Bromo-4-(trifluoromethoxy)phenol from p-trifluoromethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-(trifluoromethoxy)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary route for this synthesis involves the selective electrophilic bromination of 4-(trifluoromethoxy)phenol. This document provides a comprehensive experimental protocol, quantitative data for the reaction, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in organic synthesis. The presence of the trifluoromethoxy group imparts unique properties, such as increased metabolic stability and lipophilicity, to molecules containing this moiety. The bromine atom serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures through various cross-coupling reactions. This guide outlines a reliable and reproducible method for the preparation of this important compound.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-(trifluoromethoxy)phenol is an activating group, directing the incoming electrophile (bromine) to the ortho position.

Figure 1: Reaction Scheme for the Synthesis of this compound.

Caption: Synthesis of this compound from 4-(trifluoromethoxy)phenol.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted phenols.[1][2]

Materials:

-

4-(trifluoromethoxy)phenol

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Bromine: While maintaining the temperature at 0 °C, add a solution of bromine (1.05 eq) in dichloromethane dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-orange color of the bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-(trifluoromethoxy)phenol |

| Reagents | Bromine, Dichloromethane |

| Product | This compound |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 257.01 g/mol |

| Typical Yield | 85-95% |

| Purity (by GC/NMR) | >98% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 5.60 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 145.5 (q, J = 2.0 Hz), 129.0, 122.5, 120.5 (q, J = 258.5 Hz), 116.5, 110.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.2 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Bromo-4-(trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-4-(trifluoromethoxy)phenol (CAS No: 200956-13-4, Molecular Formula: C₇H₄BrF₃O₂, Molecular Weight: 257.01 g/mol ). Due to the limited availability of experimentally derived spectra in the public domain, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by comparative data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the hydroxyl, bromo, and trifluoromethoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | d | ~2.5 |

| H-5 | 7.0 - 7.2 | dd | ~9.0, ~2.5 |

| H-6 | 6.9 - 7.1 | d | ~9.0 |

| OH | 5.0 - 6.0 | br s | - |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-Br) | 110 - 115 |

| C-3 | 125 - 130 |

| C-4 (C-OCF₃) | 145 - 150 |

| C-5 | 118 - 122 |

| C-6 | 115 - 120 |

| -OCF₃ | 118 - 122 (q, ¹JCF ≈ 255-260 Hz) |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch (-OCF₃) | 1100 - 1250 | Very Strong |

| C-O-C stretch (ether) | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 650 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Comments |

| [M]⁺ | 256/258 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| [M-Br]⁺ | 177 | Loss of Bromine atom. |

| [M-CO]⁺ | 228/230 | Loss of carbon monoxide from the phenol ring. |

| [M-OCF₃]⁺ | 171/173 | Loss of trifluoromethoxy group. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Acquisition (Transmission): Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) system or by direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, which is a softer ionization technique.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to obtain experimental data for definitive structural confirmation and purity assessment.

commercial availability and suppliers of 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethoxy)phenol, a key building block in modern synthetic chemistry. It details its commercial availability, physicochemical properties, and core applications. Furthermore, it furnishes detailed experimental protocols for its synthesis and subsequent derivatization, providing a practical resource for laboratory professionals.

Commercial Availability and Suppliers

This compound is a specialty chemical available from a select number of suppliers catering to the research and development sectors. Researchers can procure this compound in quantities ranging from milligrams to kilograms.

Key suppliers include:

-

BenchChem

-

BLD Pharm

-

Key Organics

-

Boroncore

-

PharmaSources.com

Pricing and availability are subject to change, and it is recommended to inquire directly with the suppliers for up-to-date information.

Physicochemical and Quantitative Data

The properties of this compound make it a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethoxy group, combined with the reactivity of the bromine atom, allows for a wide range of chemical transformations.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 200956-13-4 | [1][2] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 257.00 g/mol | [1][2] |

| MDL Number | MFCD07778431 | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

| InChI Key | YHSCBQZMCFSTGL-UHFFFAOYSA-N | [1] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative application in cross-coupling reactions.

Synthesis via Electrophilic Bromination

The synthesis of this compound is achieved through the ortho-selective electrophilic bromination of its precursor, 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing the incoming bromine electrophile primarily to the positions ortho to it. The following protocol is adapted from established procedures for the selective bromination of para-substituted phenols.

3.1.1 Materials

-

4-(trifluoromethoxy)phenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Sodium Sulfite (Na₂SO₃) solution, 10% aqueous

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

3.1.2 Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethoxy)phenol in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.

-

Brominating Agent Addition: Slowly add 1.05 equivalents of the brominating agent (e.g., Bromine dissolved in a small amount of the reaction solvent) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the mixture again in an ice bath and cautiously quench the excess bromine by adding 10% aqueous sodium sulfite solution until the orange/red color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used as the solvent, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond, a cornerstone of modern drug discovery for constructing complex biaryl structures.

3.2.1 Materials

-

This compound

-

An arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

3.2.2 Methodology

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 2. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated phenolic compound with potential applications in pharmaceutical and agrochemical research. Its physicochemical properties, particularly solubility and stability, are critical determinants of its behavior in biological and environmental systems, influencing formulation, bioavailability, and degradation pathways. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols for determining these key parameters, offers frameworks for data presentation, and discusses potential degradation pathways based on the reactivity of its constituent functional groups.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior and are essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O₂ | BenchChem[1] |

| Molecular Weight | 257.01 g/mol | BenchChem[1] |

| CAS Number | 200956-13-4 | BenchChem[1] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Predicted pKa | ~7-8 (Phenolic hydroxyl) | General knowledge of substituted phenols |

| Predicted LogP | ~3-4 | General knowledge of halogenated/fluorinated aromatics |

Solubility Determination

The aqueous solubility of a compound is a critical parameter in drug development, affecting everything from in vitro assay performance to in vivo absorption. For poorly soluble compounds like this compound is predicted to be, both kinetic and thermodynamic solubility assessments are valuable.

Experimental Protocols

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[2]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at the given pH and temperature.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][4]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[5]

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well.[5][6]

-

Incubation: Mix and incubate the plate for a shorter period (e.g., 1.5-2 hours) at a controlled temperature.[7]

-

Precipitation Detection: Measure the resulting precipitate. This can be done directly by turbidimetry (nephelometry) or by separating the precipitate and quantifying the remaining dissolved compound via UV spectrophotometry or LC-MS.[6][7]

Data Presentation

The solubility data should be presented in a clear, tabular format for easy comparison.

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 1.2 | 25 | Experimental Value | Calculated Value |

| Thermodynamic | 7.4 | 25 | Experimental Value | Calculated Value |

| Thermodynamic | 7.4 | 37 | Experimental Value | Calculated Value |

| Kinetic | 7.4 | 25 | Experimental Value | Calculated Value |

Experimental Workflow for Solubility Determination

Stability Assessment

Stability testing is crucial to understand the degradation pathways and to identify the conditions under which the compound is stable. Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products.[8][9]

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8] The following conditions are typically investigated:

-

Acidic Conditions: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[10][11]

-

Neutral Conditions: Water at elevated temperatures.

-

Basic Conditions: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[10][11]

Protocol:

-

Dissolve the compound in the respective hydrolytic solution.

-

Incubate for a defined period (e.g., up to 7 days), taking samples at various time points.[9]

-

Neutralize the samples before analysis.

-

Analyze by a stability-indicating HPLC method.

-

Conditions: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[10]

Protocol:

-

Dissolve the compound in a solution of H₂O₂.

-

Incubate for a defined period (e.g., up to 24 hours), sampling at intervals.

-

Analyze the samples by a stability-indicating HPLC method.

-

Conditions: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][12] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.[1]

Protocol:

-

Place the solid compound in a thin layer and a solution of the compound in chemically inert, transparent containers.

-

Expose the samples to the specified light conditions.

-

Analyze the samples and the dark control by a stability-indicating HPLC method.

-

Conditions: Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) in 10°C increments above the accelerated storage temperature.[8][10]

Protocol:

-

Store the solid compound in a temperature-controlled oven.

-

Sample at various time points.

-

Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.[13]

Typical HPLC Method Parameters for Phenolic Compounds:

-

Column: Reversed-phase C18 column.[14]

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

Data Presentation

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH | 24 h | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂ | 24 h | Experimental Value | Experimental Value |

| Photolytic | 1.2 million lux hours | - | Experimental Value | Experimental Value |

| Thermal (Dry Heat) | 80°C | 48 h | Experimental Value | Experimental Value |

Experimental Workflow for Stability Studies

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The phenolic hydroxyl group is susceptible to oxidation, while the carbon-bromine bond can undergo cleavage. The trifluoromethoxy group is generally considered to be metabolically and chemically stable, which can enhance the overall stability of the molecule.[15][16]

-

Oxidation: The phenol moiety can be oxidized to form quinone-like structures. This is a common degradation pathway for phenols.

-

Hydrolysis: Under harsh hydrolytic conditions, particularly basic conditions, nucleophilic substitution of the bromine atom might occur, though this is less likely than reactions involving the phenol group.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond to form radical intermediates, which can lead to a variety of degradation products.

Conclusion

This technical guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation studies under various stress conditions, researchers can generate the critical data needed for informed decisions in drug discovery and development. The provided workflows and data presentation tables offer a structured approach to these investigations. While specific data for this compound is sparse, the methodologies described herein are robust and widely applicable for the characterization of novel chemical entities. The inherent stability of the trifluoromethoxy group suggests that this compound may possess favorable metabolic stability, a hypothesis that can be confirmed through the stability studies outlined.[15]

References

- 1. ikev.org [ikev.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. onyxipca.com [onyxipca.com]

- 11. ijrpp.com [ijrpp.com]

- 12. database.ich.org [database.ich.org]

- 13. ijtsrd.com [ijtsrd.com]

- 14. mjfas.utm.my [mjfas.utm.my]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

The Versatile Building Block: A Technical Guide to the Research Applications of 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated phenolic compound that has emerged as a versatile building block in modern organic synthesis. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability to target molecules, making it a compound of significant interest in the design and development of novel pharmaceuticals and agrochemicals. The presence of a bromine atom and a hydroxyl group on the aromatic ring provides two reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential research applications of this compound, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₇H₄BrF₃O₂.[1] Its key physical and chemical properties are summarized in the table below. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.[1]

| Property | Value | Reference |

| CAS Number | 200956-13-4 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available 4-(trifluoromethoxy)phenol. The key transformation is the selective bromination at the ortho-position to the hydroxyl group.

General Synthetic Workflow

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethoxyphenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of trifluoromethoxyphenols. It details the directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) substituents, which govern the regioselectivity of these reactions. This document serves as a valuable resource for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the synthesis and functionalization of this important class of molecules. We present key experimental protocols for nitration, halogenation, and Friedel-Crafts reactions, supported by quantitative data on isomer distribution and reaction yields. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Trifluoromethoxyphenols are a pivotal class of aromatic compounds in the fields of pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy group (-OCF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] Understanding the electrophilic aromatic substitution of these molecules is crucial for the synthesis of novel derivatives with tailored properties. This guide explores the interplay of the activating hydroxyl group and the deactivating trifluoromethoxy group in directing the course of electrophilic attack on the benzene ring.

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) effect, which outweighs its -I (inductive) effect.[2] Conversely, the trifluoromethoxy group is a deactivating group due to its strong -I effect, yet it also directs ortho and para due to the +R effect of the oxygen lone pairs.[1] In trifluoromethoxyphenols, the potent activating nature of the hydroxyl group dominates, dictating the primary positions of substitution.[3]

Directing Effects and Reactivity

The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the combined electronic effects of the existing substituents. In the case of trifluoromethoxyphenols, the hydroxyl group is a strongly activating ortho, para-director, while the trifluoromethoxy group is a deactivating ortho, para-director. The fundamental principle is that the more activating group controls the position of the incoming electrophile.[3]

Key Principles:

-

Activating Group Dominance: The strongly activating -OH group will direct the substitution to the positions ortho and para to itself.

-

Steric Hindrance: Steric hindrance can influence the ratio of ortho to para isomers, with the para product often being favored.

-

Deactivating Group Influence: While the -OCF3 group is deactivating, its presence modulates the overall reactivity of the ring and can influence the reaction conditions required.

The following diagram illustrates the general principle of directing effects in a disubstituted benzene ring where 'A' is an activating group and 'D' is a deactivating group.

Caption: General principle of directing effects in a disubstituted benzene ring.

Key Electrophilic Aromatic Substitution Reactions

This section details common electrophilic aromatic substitution reactions performed on trifluoromethoxyphenols, including nitration, halogenation, and Friedel-Crafts acylation.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that can be further reduced to an amine. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. Due to the activated nature of the phenol ring, milder nitrating agents can also be employed.[4]

The general mechanism for the nitration of an activated aromatic ring is depicted below.

Caption: General mechanism for the nitration of trifluoromethoxyphenols.

Experimental Protocol: Nitration of 4-(Trifluoromethoxy)phenol

This protocol is adapted from general procedures for the nitration of activated phenols.[4]

Materials:

-

4-(Trifluoromethoxy)phenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)phenol over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Quantitative Data:

The nitration of trifluoromethoxyphenols is expected to yield a mixture of ortho- and para- (relative to the hydroxyl group) substituted products. The exact isomer ratios and yields are highly dependent on the specific starting material and reaction conditions. For 4-(trifluoromethoxy)phenol, substitution is directed to the positions ortho to the hydroxyl group.

| Starting Material | Product(s) | Yield (%) | Reference |

| 4-(Trifluoromethoxy)phenol | 2-Nitro-4-(trifluoromethoxy)phenol | Data not available | N/A |

Halogenation

Halogenation involves the introduction of a halogen atom (Br, Cl) onto the aromatic ring. Due to the high reactivity of phenols, halogenation can often proceed without a Lewis acid catalyst.[5] Bromination with bromine water, for instance, can lead to polybromination. To achieve monohalogenation, milder conditions and less polar solvents are typically employed.

Caption: General experimental workflow for the bromination of trifluoromethoxyphenols.

Experimental Protocol: Bromination of 3-(Trifluoromethoxy)phenol

This is a general procedure for the monobromination of phenols.[5]

Materials:

-

3-(Trifluoromethoxy)phenol

-

Bromine

-

Carbon tetrachloride (or another non-polar solvent)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in carbon tetrachloride in a flask protected from light.

-

Cooling: Cool the solution in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise with stirring.

-

Reaction: Allow the reaction to stir at low temperature for a few hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel and wash with sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data:

For 3-(trifluoromethoxy)phenol, the hydroxyl group will direct bromination to the 2, 4, and 6 positions. Steric hindrance from the -OCF3 group at the 3-position may influence the distribution of isomers.

| Starting Material | Product(s) | Isomer Ratio | Yield (%) | Reference |

| 3-(Trifluoromethoxy)phenol | 2-Bromo-5-(trifluoromethoxy)phenol, 4-Bromo-3-(trifluoromethoxy)phenol, 6-Bromo-3-(trifluoromethoxy)phenol | Data not available | Data not available | N/A |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl3).[6] For phenols, this reaction can be complex as O-acylation (acylation of the hydroxyl group) can compete with C-acylation (acylation of the ring).[7] The Fries rearrangement of the O-acylated product can also lead to the C-acylated product under certain conditions. Using a stronger acid catalyst like trifluoromethanesulfonic acid can promote C-acylation.[8]

Caption: Competing pathways in the Friedel-Crafts acylation of phenols.

Experimental Protocol: Friedel-Crafts Acylation of 2-(Trifluoromethoxy)phenol

This protocol is a general procedure that may require optimization to favor C-acylation over O-acylation.

Materials:

-

2-(Trifluoromethoxy)phenol

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Nitrobenzene (as solvent)

-

Hydrochloric acid (dilute)

-

Dichloromethane

-

Water, Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in nitrobenzene.

-

Addition of Reactants: Add acetyl chloride (1.1 eq) dropwise, followed by a solution of 2-(trifluoromethoxy)phenol (1.0 eq) in nitrobenzene.

-

Reaction: Heat the mixture gently (e.g., to 50-60 °C) and monitor by TLC.

-

Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography.

Quantitative Data:

For 2-(trifluoromethoxy)phenol, the hydroxyl group directs acylation primarily to the para position (position 4) due to steric hindrance at the ortho position (position 6).

| Starting Material | Product(s) | Yield (%) | Reference |

| 2-(Trifluoromethoxy)phenol | 4-Acetyl-2-(trifluoromethoxy)phenol | Data not available | N/A |

Conclusion

The electrophilic aromatic substitution of trifluoromethoxyphenols is a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. The regiochemical outcome of these reactions is predominantly controlled by the strongly activating hydroxyl group, which directs electrophilic attack to the ortho and para positions. While the trifluoromethoxy group deactivates the ring, its directing effect is secondary to that of the hydroxyl group.

This guide has provided an overview of the key principles governing these reactions and has presented general experimental protocols for nitration, halogenation, and Friedel-Crafts acylation. Further research and optimization of these procedures are necessary to develop efficient and selective syntheses of novel trifluoromethoxyphenol derivatives. The data and methodologies presented herein serve as a foundational resource for scientists and researchers working in this exciting area of chemistry.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. aakash.ac.in [aakash.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

reactivity of the bromine atom in 2-Bromo-4-(trifluoromethoxy)phenol

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . This compound is a valuable building block in medicinal chemistry and materials science due to the strategic positioning of its functional groups, which allows for selective derivatization. The electron-withdrawing nature of the trifluoromethoxy group and the presence of the phenolic hydroxyl group significantly influence the reactivity of the C-Br bond. This document details key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is a substituted aromatic compound featuring a bromine atom, a trifluoromethoxy group, and a hydroxyl group. The interplay of these substituents dictates its chemical reactivity. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which, along with the bromine atom, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.[1] Conversely, the hydroxyl (-OH) group is an ortho-, para-directing activator. The bromine atom at the ortho position to the hydroxyl group serves as a versatile synthetic handle for a variety of chemical transformations, making this molecule a key intermediate in the synthesis of complex organic molecules.[2]

Reactivity of the Bromine Atom

The bromine atom in this compound is the primary site for a range of synthetic modifications. Its reactivity is predominantly exploited in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3] The bromine atom of this compound readily participates in the initial oxidative addition step of the catalytic cycle.[4]

A generalized workflow for these reactions is depicted below.

2.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with a boronic acid or its ester derivative.[5][6] This reaction is widely used to synthesize biaryl compounds.[7] The bromine atom in this compound can be effectively coupled with various boronic acids under palladium catalysis.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |

| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 3 | 2-Bromo-4-fluorophenol | (L1)₂Pd(OAc)₂ | L1 | K₂CO₃ | Aqueous | RT | < 0.1 | Quantitative |

| Table based on data for structurally similar substrates.[4][7] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[7]

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100°C and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

2.1.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling aryl halides with amines.[3][8] This reaction has broad applications in pharmaceuticals, as the aryl amine moiety is a common structural motif.[3] The bromine atom of this compound can be coupled with a wide range of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, applicable to this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 3 | 98 |

| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 99 |

| 3 | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | MW | - | Good-Excellent |

| Table based on data for structurally similar substrates.[4][7][9] |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube.

-

Outside the glovebox, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri-tert-butylphosphine (0.02 mmol).[7]

-

Evacuate and backfill the tube with an inert gas three times.

-

Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 80°C and stir for 3 hours.[7]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on this compound can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The reaction is facilitated by the electron-withdrawing trifluoromethoxy group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[1][10]

References

- 1. This compound | 200956-13-4 | Benchchem [benchchem.com]

- 2. 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | 1805498-52-5 | Benchchem [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 2-Bromo-4-(trifluoromethoxy)phenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-(trifluoromethoxy)phenol as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the bromine atom, the phenolic hydroxyl group, and the trifluoromethoxy moiety offers multiple avenues for the construction of complex molecular architectures, particularly for targeting G protein-coupled receptors (GPCRs) and kinases.

Introduction